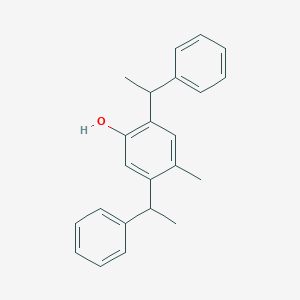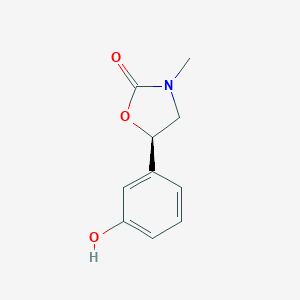
4-Methyl-2,5-bis(alpha-methylbenzyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,5-bis(alpha-methylbenzyl)phenol is a synthetic compound that has been extensively studied for its potential applications in scientific research. Also known as Milestab 1520, this compound is commonly used as an antioxidant and UV stabilizer in the plastic industry. However, its unique chemical properties have made it a promising candidate for various scientific studies, including biomedical research, drug development, and environmental monitoring.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol is not fully understood. However, it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
4-Methyl-2,5-bis(alpha-methylbenzyl)phenol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. It has also been shown to protect cells from oxidative damage and reduce the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol is its high purity and stability. This makes it a reliable and consistent compound for use in scientific experiments. However, its use is limited by its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol. One area of interest is the development of new drugs based on its chemical structure. Researchers are also investigating its potential applications in environmental monitoring and remediation. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic effects.
Métodos De Síntesis
The synthesis of 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol involves the reaction of 4-methylphenol with alpha-methylstyrene in the presence of a Lewis acid catalyst. The resulting product is then purified and isolated through a series of distillation and crystallization steps. This process yields a high-purity compound that is suitable for use in scientific research.
Aplicaciones Científicas De Investigación
4-Methyl-2,5-bis(alpha-methylbenzyl)phenol has been extensively studied for its potential applications in various scientific fields. In biomedical research, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
In drug development, 4-Methyl-2,5-bis(alpha-methylbenzyl)phenol has been used as a scaffold for the design of new drugs. Its unique chemical structure allows for the modification of its properties to create compounds with specific therapeutic effects. It has also been used as a reference compound in the development of new analytical methods for the detection of drugs and environmental contaminants.
Propiedades
Número CAS |
108959-38-2 |
|---|---|
Nombre del producto |
4-Methyl-2,5-bis(alpha-methylbenzyl)phenol |
Fórmula molecular |
C23H24O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-methyl-2,5-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-22(18(3)20-12-8-5-9-13-20)23(24)15-21(16)17(2)19-10-6-4-7-11-19/h4-15,17-18,24H,1-3H3 |
Clave InChI |
PCHTXGZDXCWQNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Sinónimos |
4-Methyl-2,5-bis(α-methylbenzyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)


